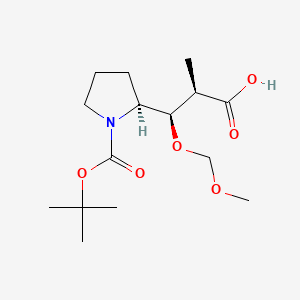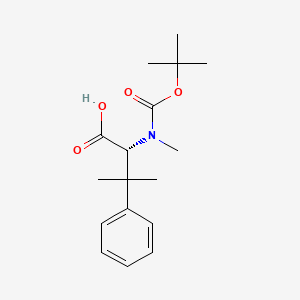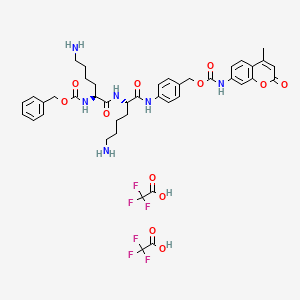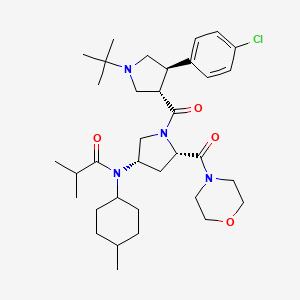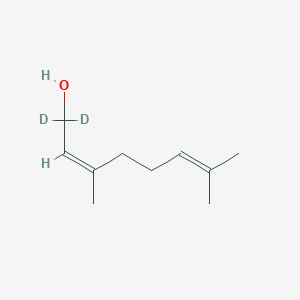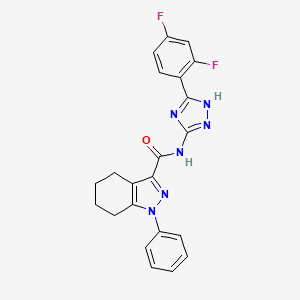![molecular formula C23H25N5O2 B12376753 5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide involves multiple steps, starting with the preparation of the naphthyridine core. The key steps include:
Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate precursors.
Pyridine Ring Formation: The pyridine ring is introduced via cyclization reactions.
Coupling Reactions: The final compound is obtained by coupling the naphthyridine and pyridine intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in DNA repair mechanisms and cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent in oncology, particularly for treating cancers with BRCA mutations.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting PARP1, an enzyme involved in DNA repair. By trapping PARP1 at sites of DNA damage, it prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: Another PARP inhibitor used in oncology.
Rucaparib: A PARP inhibitor with similar applications in cancer treatment.
Niraparib: Known for its use in treating ovarian cancer.
Uniqueness
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide is unique due to its high selectivity for PARP1 over other PARP family members, reducing off-target effects and associated toxicities. This selectivity enhances its therapeutic potential and safety profile .
Propriétés
Formule moléculaire |
C23H25N5O2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C23H25N5O2/c1-3-16-11-20-21(27-22(16)29)10-15(12-25-20)14-28-8-6-17(7-9-28)18-4-5-19(26-13-18)23(30)24-2/h4-6,10-13H,3,7-9,14H2,1-2H3,(H,24,30)(H,27,29) |
Clé InChI |
BOKCRBOZYPDNIC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(C=N2)CN3CCC(=CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


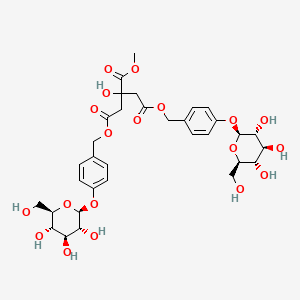
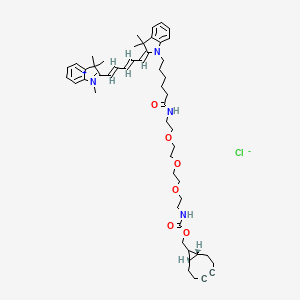
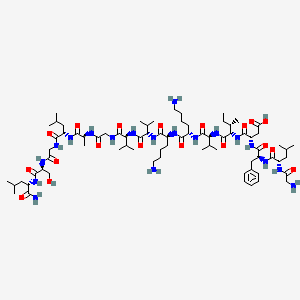
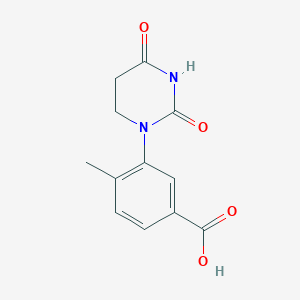
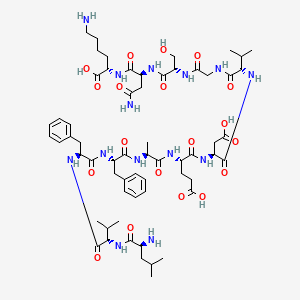
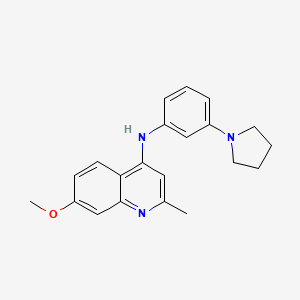
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
